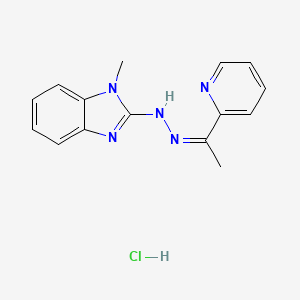

SI-2 Hydrochlorid

Übersicht

Beschreibung

Diese Verbindung hat sich als vielversprechend bei der Induktion von Brustkrebszelltod mit IC50-Werten im Bereich von 3 bis 20 Nanomolar erwiesen . Sie weist ein verbessertes Toxizitäts- und pharmakokinetisches Profil auf, was sie zu einem wertvollen Kandidaten für wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .

Wissenschaftliche Forschungsanwendungen

SI-2 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of SRC-3 and its effects on cellular processes . In biology, it is employed to investigate the mechanisms of breast cancer cell death and the role of SRC-3 in cancer progression . In medicine, SI-2 hydrochloride is being explored as a potential therapeutic agent for breast cancer treatment due to its ability to selectively induce cancer cell death without affecting normal cell viability . In industry, it is used in the development of new cancer therapies and drug formulations .

Wirkmechanismus

SI-2 hydrochloride, also known as 1-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine;hydrochloride, is a potent inhibitor of steroid receptor coactivator-3 (SRC-3) .

Target of Action

The primary target of SI-2 hydrochloride is the steroid receptor coactivator-3 (SRC-3). SRC-3 is a transcriptional coactivator for nuclear receptors and other transcription factors .

Mode of Action

SI-2 hydrochloride interacts with SRC-3 through direct physical interactions, reducing the transcriptional activities and the protein concentrations of SRC-3 in cells .

Biochemical Pathways

It is known that the compound’s inhibition of src-3 can lead to a reduction in the transcriptional activities of nuclear receptors and other transcription factors that src-3 coactivates .

Pharmacokinetics

SI-2 hydrochloride has been reported to have a much improved toxicity and pharmacokinetic profile, with acceptable oral availability . .

Result of Action

Additionally, SI-2 hydrochloride has been shown to decrease cell motility, invasion, and tumor metastasis in certain breast cancer cells .

Action Environment

It is known that the compound has a much improved toxicity profile, suggesting that it may be less affected by certain adverse environmental conditions .

Biochemische Analyse

Biochemical Properties

SI-2 hydrochloride plays a crucial role in biochemical reactions by interacting with SRC-3, a protein that acts as a coactivator for steroid hormone receptors. This interaction leads to a reduction in the transcriptional activity and protein concentration of SRC-3 within cells . The compound’s ability to selectively induce breast cancer cell death with IC50 values in the low nanomolar range (3-20 nM) highlights its potency . Additionally, SI-2 hydrochloride has been shown to decrease cell motility, invasion, and tumor metastasis in breast cancer cells .

Cellular Effects

SI-2 hydrochloride exerts significant effects on various types of cells and cellular processes. In breast cancer cells, it induces apoptosis and attenuates cell migration . The compound influences cell function by reducing the levels of SRC-3, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . Notably, SI-2 hydrochloride does not adversely impact the viability of normal cells, making it a promising candidate for targeted cancer therapy .

Molecular Mechanism

The molecular mechanism of SI-2 hydrochloride involves its direct physical interaction with SRC-3. This binding reduces the transcriptional activities and protein concentrations of SRC-3 in cells . The compound selectively induces breast cancer cell death by causing PARP cleavage and reducing SRC-3 protein levels without affecting SRC-3 mRNA levels . This indicates that SI-2 hydrochloride exerts its effects primarily through post-transcriptional mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SI-2 hydrochloride have been observed to change over time. The compound is stable in buffers with pH ≥ 5 and only degrades slightly (less than 5%) at pH 1.6 and 3.0 within 6 hours . Long-term studies have shown that SI-2 hydrochloride causes minimal acute cardiotoxicity and negligible chronic toxicity to major organs . These findings suggest that SI-2 hydrochloride maintains its efficacy and safety profile over extended periods in laboratory conditions .

Dosage Effects in Animal Models

The effects of SI-2 hydrochloride vary with different dosages in animal models. In a breast cancer mouse model, a dosage of 2 mg/kg administered twice daily for 5 weeks significantly inhibited tumor growth . Higher dosages, such as 20 mg/kg, have been used for pharmacokinetic analysis, revealing a half-life of 1 hour and a maximum plasma concentration of 3.0 μM . These studies indicate that SI-2 hydrochloride is effective at inhibiting tumor growth at relatively low dosages, with minimal toxicity observed at higher dosages .

Metabolic Pathways

SI-2 hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s stability in different pH conditions suggests that it undergoes minimal degradation in the body . Additionally, SI-2 hydrochloride’s improved pharmacokinetic profile and acceptable oral availability indicate that it is efficiently metabolized and utilized within the body .

Transport and Distribution

Within cells and tissues, SI-2 hydrochloride is transported and distributed efficiently. The compound’s interaction with SRC-3 and its ability to reduce SRC-3 levels in tumor tissues highlight its targeted distribution . SI-2 hydrochloride’s stability and minimal degradation in various pH conditions further support its effective transport and distribution within the body .

Subcellular Localization

SI-2 hydrochloride’s subcellular localization is primarily within the cytoplasm, where it interacts with SRC-3. This interaction leads to a reduction in SRC-3 protein levels and subsequent induction of apoptosis in cancer cells . The compound’s ability to selectively target SRC-3 within the cytoplasm underscores its potential as a targeted cancer therapy .

Analyse Chemischer Reaktionen

SI-2-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, wobei sich der Fokus hauptsächlich auf seine Wechselwirkung mit SRC-3 richtet. Es reduziert selektiv die Transkriptionsaktivitäten und Proteinkonzentrationen von SRC-3 in Zellen durch direkte physikalische Wechselwirkungen . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen nanomolare Konzentrationen von SI-2-Hydrochlorid und Inkubationszeiten im Bereich von 12 bis 24 Stunden . Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören reduzierte SRC-3-Proteinspiegel und induzierte Apoptose in Brustkrebszellen .

Wissenschaftliche Forschungsanwendungen

SI-2-Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug verwendet, um die Hemmung von SRC-3 und seine Auswirkungen auf zelluläre Prozesse zu untersuchen . In der Biologie wird es eingesetzt, um die Mechanismen des Brustkrebszelltods und die Rolle von SRC-3 bei der Krebsentwicklung zu untersuchen . In der Medizin wird SI-2-Hydrochlorid aufgrund seiner Fähigkeit, selektiv den Tod von Krebszellen zu induzieren, ohne die Lebensfähigkeit normaler Zellen zu beeinträchtigen, als potenzieller therapeutischer Wirkstoff zur Behandlung von Brustkrebs untersucht . In der Industrie wird es bei der Entwicklung neuer Krebstherapien und Arzneimittelformulierungen eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von SI-2-Hydrochlorid beinhaltet seine direkte Wechselwirkung mit SRC-3, was zu einer selektiven Reduktion der Transkriptionsaktivitäten und Proteinkonzentrationen von SRC-3 in Zellen führt . Diese Wechselwirkung induziert Apoptose in Brustkrebszellen, indem sie PARP-Spaltung verursacht und Zellmotilität, Invasion und Tumormetastasen reduziert . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das SRC-3-Protein und seine zugehörigen Signalwege .

Vergleich Mit ähnlichen Verbindungen

SI-2-Hydrochlorid ist einzigartig in seiner hohen Potenz und Selektivität als SRC-3-Inhibitor. Ähnliche Verbindungen umfassen andere SRC-3-Inhibitoren wie SI-1 und (E)-SI-2, die ebenfalls auf SRC-3 abzielen, aber unterschiedliche pharmakokinetische Profile und Toxizitätslevel aufweisen können . SI-2-Hydrochlorid zeichnet sich durch sein verbessertes Toxizitätsprofil und seine akzeptable orale Bioverfügbarkeit aus, was es zu einem vielversprechenderen Kandidaten für therapeutische Anwendungen macht .

Vorbereitungsmethoden

Die Synthese von SI-2-Hydrochlorid umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und anschließende Modifikationen, um die Hydrochloridgruppe einzuführen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär, und detaillierte Informationen sind in öffentlichen Quellen nicht leicht verfügbar . Industrielle Produktionsmethoden beinhalten in der Regel die großtechnische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Eigenschaften

IUPAC Name |

1-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H/b18-11-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYJHORKRVKALB-VVTVMFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

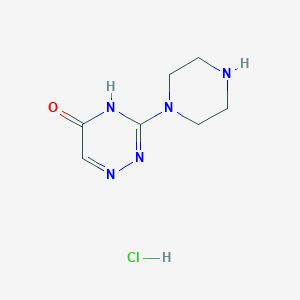

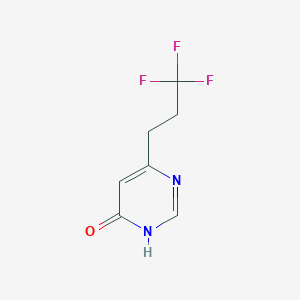

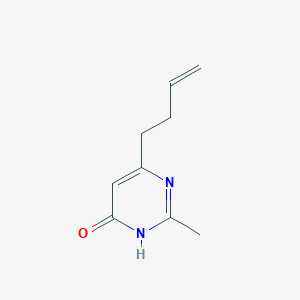

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)

![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)

![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)

![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)

![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)